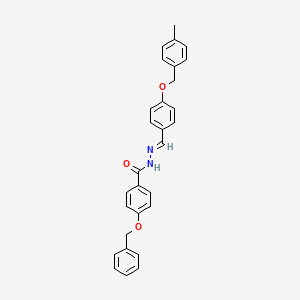

4-(Benzyloxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Description

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of benzyloxy and methylbenzyl groups attached to a benzohydrazide core

Properties

CAS No. |

339090-37-8 |

|---|---|

Molecular Formula |

C29H26N2O3 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C29H26N2O3/c1-22-7-9-25(10-8-22)21-34-27-15-11-23(12-16-27)19-30-31-29(32)26-13-17-28(18-14-26)33-20-24-5-3-2-4-6-24/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+ |

InChI Key |

TYDZZROONSHTPP-NDZAJKAJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 4-(benzyloxy)benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Types

The compound’s reactivity is driven by its hydrazide backbone and aromatic substituents.

Condensation Reactions

Hydrazones form via nucleophilic attack of the hydrazide’s NH group on aldehydes/ketones. For example:

This reaction is critical for modifying the compound’s structure and bioactivity .

Nucleophilic Substitution

The benzyl ether groups (4-methylbenzyl and benzyloxy) may undergo substitution under acidic/basic conditions, though specific examples for this compound are not detailed in the literature.

Thermal Decomposition

At elevated temperatures (>150°C), the compound may decompose, potentially releasing aromatic fragments. This aligns with its melting point of 150–155°C.

Table 2: Reaction Types and Conditions

| Reaction Type | Mechanism | Conditions |

|---|---|---|

| Hydrazone formation | Nucleophilic addition | Reflux in ethanol, 20–24 hours |

| Thermal decomposition | Fragmentation | >150°C (melting point) |

Structural and Crystallographic Analysis

X-ray diffraction studies reveal critical structural features:

-

Hydrogen bonding : The hydrazide NH groups form intermolecular N–H⋯N and N–H⋯O bonds, stabilizing crystalline forms .

-

Supramolecular organization : Molecules adopt di-periodic or ribbon-like arrangements due to hydrogen bonding. For example, in the parent compound (4-[(4-methylbenzyl)oxy]benzohydrazide), NH–NH₂ groups create a complex hydrogen-bonding network .

Table 3: Structural Features

| Feature | Description |

|---|---|

| Molecular weight | 442.53 g/mol |

| Solubility | Moderate in organic solvents (e.g., ethanol) |

| Crystalline form | Governed by hydrogen bonds; hydrazone derivatives exhibit E-configuration |

Scientific Research Applications

Biological Activities

The biological applications of this compound are diverse, primarily due to the hydrazone functional group present in its structure. Key areas of interest include:

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzohydrazide derivatives, including 4-(Benzyloxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide. In vitro evaluations against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, have shown promising results. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth .

2. Antioxidant Properties

Research indicates that compounds with hydrazone moieties exhibit significant antioxidant activities. This property is crucial in combating oxidative stress-related diseases. The antioxidant capacity can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .

3. Anticancer Potential

Benzohydrazide derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzohydrazide derivatives against multiple pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of various benzohydrazide derivatives, this compound was subjected to antioxidant assays. The results showed that it effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Methoxybenzyl)oxy)benzaldehyde

- 4-((4-Methylbenzyl)oxy)benzaldehyde

- 4-((4-Methylbenzyl)oxy)benzoic acid

Uniqueness

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of benzyloxy and methylbenzyl groups attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-(Benzyloxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide, a compound with the molecular formula C29H26N2O3 and CAS number 339090-37-8, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a hydrazide linkage and multiple aromatic substituents that may influence its biological properties. Its linear formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, a series of related compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid. The selectivity of these compounds was confirmed through cytotoxicity assays on Vero and HepG2 cell lines, indicating a favorable safety profile for further development .

Anticancer Activity

Another area of research involves the anticancer potential of this compound. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These effects are often attributed to the presence of specific functional groups that enhance interaction with cellular targets involved in proliferation and survival pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Acetylcholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases. The presence of a benzylidene moiety appears crucial for this activity .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its efficacy against oxidative stress-related diseases .

Case Studies

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with the formation of methyl 4-(benzyloxy)benzoate via nucleophilic substitution between benzyl chloride and methyl 4-hydroxybenzoate under basic conditions (K₂CO₃) in DMF. Ultrasound irradiation (40 kHz, 150 W) significantly enhances reaction efficiency, reducing time from 12–24 hours (conventional reflux) to 4 hours with yields >80% . Subsequent hydrazide formation using hydrazine hydrate (80–90°C, 6–8 hours) and Schiff base condensation with 4-((4-methylbenzyl)oxy)benzaldehyde in ethanol (reflux, 4 hours) completes the synthesis. Solvent choice (e.g., DMF vs. ethanol) and catalysts (triethylamine for cyclocondensation) critically affect purity and yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Confirm N-H (3150–3250 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm), benzyloxy methylenes (δ 4.8–5.2 ppm), and hydrazide NH (δ 10.2–11.5 ppm). ¹³C NMR verifies carbonyl (δ 165–170 ppm) and imine (δ 150–155 ppm) carbons .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients (1.0 mL/min flow rate) .

Advanced: How can molecular docking studies predict its interaction with biological targets?

Docking against enzymes like acetylcholinesterase (AChE) or histone deacetylases (HDACs) involves:

Protein Preparation : Retrieve target structures (e.g., AChE: PDB 4EY7) and remove water/ligands.

Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G* basis set).

Grid Generation : Define active sites (e.g., AChE’s catalytic triad: Ser203, His447, Glu334).

Docking : Use AutoDock Vina with Lamarckian genetic algorithms. Analyze binding energies (ΔG ≤ −8.0 kcal/mol suggests strong inhibition) and hydrogen-bonding interactions with key residues .

Advanced: What strategies resolve elemental analysis discrepancies during synthesis validation?

Elemental analysis deviations (e.g., C/H/N ± 0.3%) may arise from hygroscopic intermediates or incomplete crystallization. Mitigation strategies include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Complementary Techniques : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+) within 5 ppm error .

- Repetition : Conduct triplicate syntheses under inert (N₂) atmospheres to minimize oxidation .

Advanced: What in vitro assays evaluate its antitubercular activity?

- Resazurin Microtiter Assay (REMA) : Test against Mycobacterium tuberculosis H37Rv. Prepare 2-fold dilutions (1.35–36.50 μg/mL) in Middlebrook 7H9 broth. Incubate (37°C, 7 days), add resazurin (0.01%), and measure fluorescence (λₑₓ 530 nm, λₑₘ 590 nm). MIC is the lowest concentration reducing fluorescence by ≥90% .

- Cytotoxicity Screening : Use Vero cells (CC₅₀ via MTT assay) to ensure selectivity (Selectivity Index = CC₅₀/MIC >10) .

Advanced: How do substituents influence bioactivity based on structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Enhance AChE inhibition (IC₅₀ = 46.8 μM) by increasing electrophilicity of the hydrazone bond, promoting π-π stacking with Trp86 in the active site .

- Hydrophobic Substituents (e.g., 4-methylbenzyloxy) : Improve membrane permeability, critical for antitubercular activity (MIC ≤3.5 μM) .

- Hydroxyl Groups : Introduce hydrogen-bonding with HDAC2 (e.g., His145), enhancing IC₅₀ values by 2-fold compared to non-hydroxylated analogs .

Advanced: How does solvent polarity impact its stability and reactivity?

Polar aprotic solvents (DMF, DMSO) stabilize the hydrazone via hydrogen-bonding with C=O and N-H groups, reducing decomposition rates (t₁/₂ >48 hours at 25°C). In contrast, protic solvents (ethanol, water) accelerate hydrolysis of the imine bond (t₁/₂ <12 hours). Stability studies using UV-Vis (λₘₐₓ 280–320 nm) under varied pH (4–10) and temperatures (4–40°C) are recommended for formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.